

Application Notes & Protocols: Liposomal Formulation for Perifosine Delivery

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Compound of Interest		
Compound Name:	Perifosine	
Cat. No.:	B1684339	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: **Perifosine** is a synthetic alkylphospholipid that functions as an oral inhibitor of the PI3K/Akt signaling pathway, a cascade crucial for cell growth, proliferation, and survival.[1][2] Its mechanism involves targeting the pleckstrin homology (PH) domain of Akt, which prevents Akt's translocation to the cell membrane, a critical step for its activation.[1][3] While showing promise in preclinical and clinical studies, formulating **Perifosine** into a liposomal delivery system can offer several advantages. Liposomes, as versatile nanocarriers, can potentially enhance the therapeutic index of **Perifosine** by altering its pharmacokinetic profile, improving its stability, and enabling targeted delivery to tumor tissues.

These application notes provide detailed protocols for the preparation and characterization of **Perifosine**-loaded liposomes and summarize relevant data to guide researchers in their development efforts.

Perifosine's Mechanism of Action: Inhibition of the PI3K/Akt Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a key signaling cascade frequently overactivated in various cancers.[2] Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1] Akt, a serine/threonine kinase, is then recruited to the plasma membrane by binding to PIP3 via its PH domain.[1] This translocation allows for its full

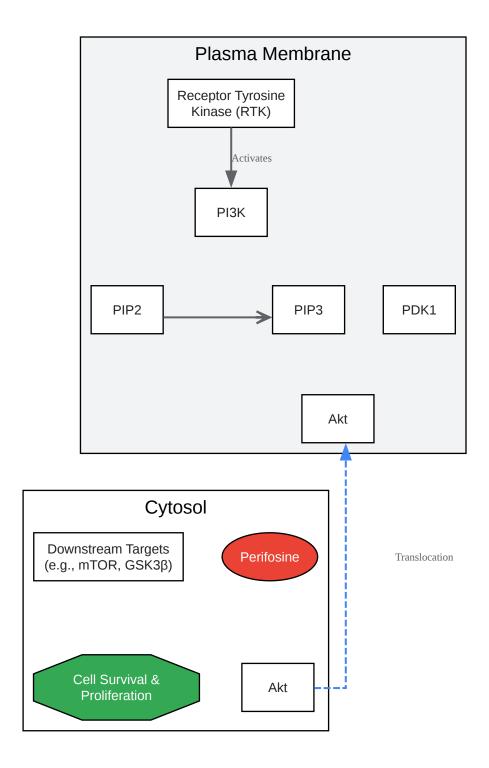




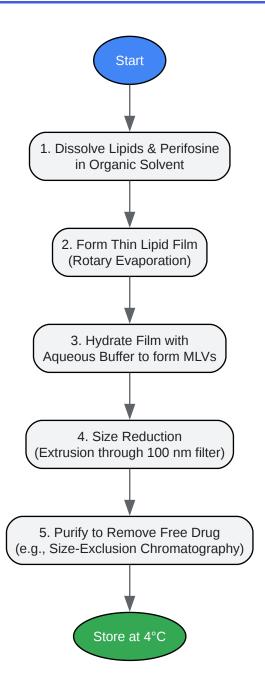


activation through phosphorylation by other kinases like PDK1.[1] Activated Akt proceeds to phosphorylate numerous downstream targets, promoting cell survival and proliferation. **Perifosine** disrupts this pathway by preventing the membrane translocation of Akt, thereby inhibiting its activation and downstream signaling.[1][4]

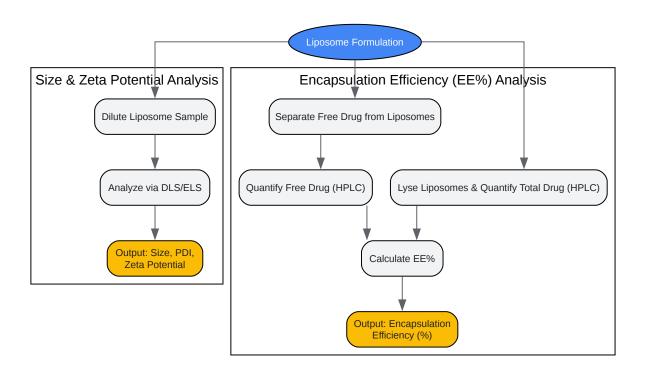












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References

- 1. Perifosine: Update on a Novel Akt Inhibitor PMC [pmc.ncbi.nlm.nih.gov]
- 2. Perifosine, an oral, anti-cancer agent and inhibitor of the Akt pathway: mechanistic actions, pharmacodynamics, pharmacokinetics, and clinical activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scholars@Duke publication: Perifosine: update on a novel Akt inhibitor. [scholars.duke.edu]



- 4. Perifosine, an oral bioactive novel alkylphospholipid, inhibits Akt and induces in vitro and in vivo cytotoxicity in human multiple myeloma cells PubMed [pubmed.ncbi.nlm.nih.gov]
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